3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl
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Overview
Description
3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a biphenyl structure. This compound is a colorless to pale yellow crystalline solid with a distinct aromatic odor. It is stable under normal conditions and insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl:
Amination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl chloride in the presence of a suitable catalyst such as barium chloride.
Chlorination Reaction: This method involves reacting 3-amino-5-chlorobenzophenone with trifluoromethyl aluminum chloride under controlled conditions.
Industrial Production Methods
Industrial production of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles under conditions such as acidic or basic environments.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products
Substitution Reactions: Derivatives with various substituents replacing the amino or chlorine groups.
Oxidation and Reduction Reactions: Nitro or hydroxyl derivatives and amine derivatives.
Coupling Reactions: Biphenyl derivatives with extended carbon chains.
Scientific Research Applications
3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJOYYTNJSQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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